Enhanced Aqueous Solubility via Ester Prodrug Design: A Comparative Class-Level Advantage Over Linezolid
Antibacterial compound 2 is explicitly claimed in US5652238 as a water-soluble oxazolidinone derivative. The patent specification states that the claimed compounds, including Example 9 (Antibacterial compound 2), possess aqueous solubility greater than 1 mg/mL, and more preferably greater than 4 mg/mL [1]. This is a class-level differentiation from linezolid, which has a reported aqueous solubility of approximately 3 mg/mL [2]. The improved solubility is attributed to the dimethylglycinate ester prodrug moiety, which is designed to enhance the formulation potential for intravenous administration.
| Evidence Dimension | Aqueous solubility (pH 7, phosphate buffer) |
|---|---|
| Target Compound Data | Claimed >1 mg/mL, preferably >4 mg/mL (class-level claim) |
| Comparator Or Baseline | Linezolid: ~3 mg/mL |
| Quantified Difference | Potentially up to 33% higher solubility at the preferred claim threshold, though exact value for Antibacterial compound 2 is not specified. |
| Conditions | Patent claim based on structural formula; linezolid data from literature. |
Why This Matters
Higher aqueous solubility is critical for developing intravenous formulations and achieving reliable oral absorption, making this compound a more suitable tool for in vivo studies requiring high-dose administration.
- [1] Brickner, S. J., et al. Esters of substituted-hydroxyacetyl piperazine phenyl oxazolidinones. US Patent 5,652,238, issued July 29, 1997. View Source
- [2] DrugBank. Linezolid: Solubility. Accessed April 2026. View Source
